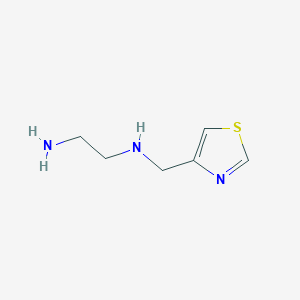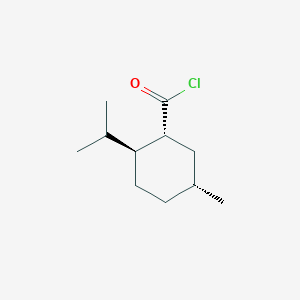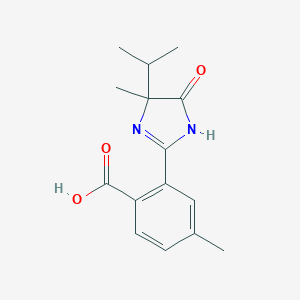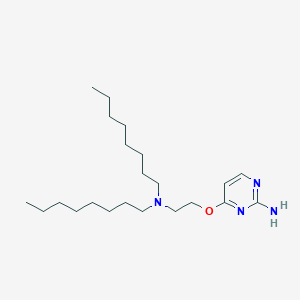
Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- is a synthetic organic compound that belongs to the class of pyrimidines. This compound has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. The aim of
Applications De Recherche Scientifique
Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been found to exhibit anticancer, antifungal, and antibacterial activities. It has also been investigated for its potential use as a fluorescent probe for imaging applications. In addition, pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has been studied for its potential use in material science, particularly in the development of organic semiconductors.
Mécanisme D'action
Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- exerts its biological activity through various mechanisms. In cancer cells, this compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately cell death. In addition, pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has been found to disrupt the fungal cell membrane, leading to cell death.
Effets Biochimiques Et Physiologiques
Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has been found to exhibit various biochemical and physiological effects. In cancer cells, this compound has been found to induce apoptosis, inhibit cell proliferation, and decrease the expression of various oncogenes. In addition, pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has been found to inhibit the growth of various fungal and bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- has several advantages for lab experiments. This compound is readily available, easy to synthesize, and exhibits potent biological activity. However, there are also some limitations associated with the use of this compound in lab experiments. For example, pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- is highly hydrophobic, which can limit its solubility in aqueous solutions. In addition, this compound can be toxic to cells at high concentrations, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)-. One potential direction is the development of more efficient and scalable synthesis methods for this compound. Another direction is the investigation of this compound's potential use in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to elucidate the mechanism of action of pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- and its potential applications in material science. Overall, pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- is a promising compound with a wide range of potential applications in various fields.
Méthodes De Synthèse
Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- can be synthesized using various methods, including the Hantzsch reaction, the Biginelli reaction, and the Pinner reaction. The Hantzsch reaction involves the condensation of ethyl acetoacetate, aldehyde, and urea in the presence of ammonium acetate and acetic acid. The Biginelli reaction involves the condensation of aldehyde, urea, and ethyl acetoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The Pinner reaction involves the reaction of an amine with an acid chloride in the presence of an acid catalyst such as hydrochloric acid.
Propriétés
Numéro CAS |
102207-78-3 |
|---|---|
Nom du produit |
Pyrimidine, 2-amino-4-(2-dioctylaminoethoxy)- |
Formule moléculaire |
C22H42N4O |
Poids moléculaire |
378.6 g/mol |
Nom IUPAC |
4-[2-(dioctylamino)ethoxy]pyrimidin-2-amine |
InChI |
InChI=1S/C22H42N4O/c1-3-5-7-9-11-13-17-26(18-14-12-10-8-6-4-2)19-20-27-21-15-16-24-22(23)25-21/h15-16H,3-14,17-20H2,1-2H3,(H2,23,24,25) |
Clé InChI |
AXJIPCUJIFBEBX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCN(CCCCCCCC)CCOC1=NC(=NC=C1)N |
SMILES canonique |
CCCCCCCCN(CCCCCCCC)CCOC1=NC(=NC=C1)N |
Autres numéros CAS |
102207-78-3 |
Synonymes |
2-Amino-4-di-octylaminoethoxypyrimidine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,3,5-Methenocyclopenta[cd]pentalene,decahydro-1-methyl-,(1S)-(9CI)](/img/structure/B24566.png)
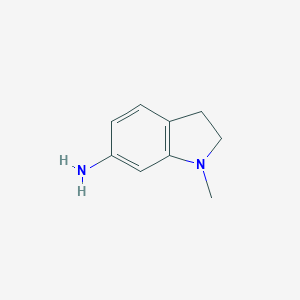
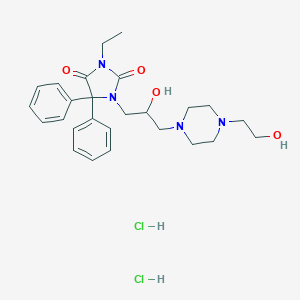
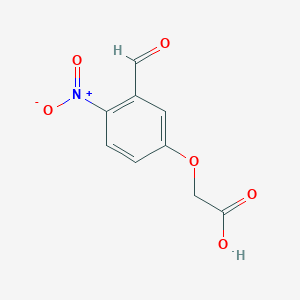
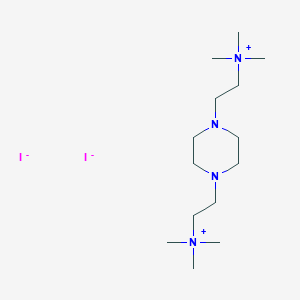
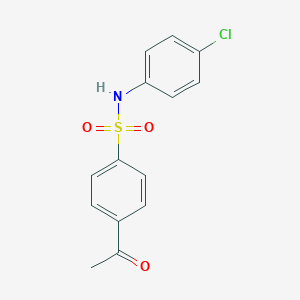




![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)
